"2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid" chemical properties
"2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid" chemical properties
An In-depth Technical Guide to 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid (CAS No: 1620569-20-1). As a derivative of the core isonicotinic acid scaffold, this molecule belongs to the isonicotinoylhydrazone class, a group of compounds with significant therapeutic interest. This document delves into its structural attributes, physicochemical properties, and logical synthetic pathways. Furthermore, it contextualizes the molecule's relevance within medicinal chemistry, particularly as a potential bioactive agent and as a building block in the development of novel chemical probes and degraders, such as Proteolysis-Targeting Chimeras (PROTACs). The guide is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in chemical research and drug discovery.
Introduction and Molecular Identity
2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid is a heterocyclic organic compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) core.[1][2] The key functionalization is the attachment of an acetone hydrazone group at the 2-position of the pyridine ring. This structure places it within the broader family of isonicotinoylhydrazones, which are compounds extensively studied for their diverse pharmacological activities.[3][4]
The structural backbone is closely related to isoniazid (Isonicotinic Acid Hydrazide, INH), a cornerstone first-line antibiotic for the treatment of tuberculosis.[5][6] INH's mechanism involves inhibiting the synthesis of mycolic acid, a critical component of the mycobacterial cell wall.[7][8][9] Derivatives that maintain the core isonicotinoylhydrazone moiety, such as the topic compound, are often investigated for similar antimycobacterial properties and other biological activities, including anticancer and antifungal effects.[4][10][11]
Notably, this compound is commercially categorized as a "Protein Degrader Building Block," indicating its utility in the synthesis of more complex molecules designed to hijack cellular protein degradation machinery.[12]
Chemical Structure
The molecule consists of a central pyridine ring with a carboxylic acid group at the 4-position and a hydrazone group at the 2-position. The hydrazone is formed from the condensation of a hydrazine with propan-2-one (acetone).
Caption: Chemical structure of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid.
Physicochemical and Safety Data
Precise experimental data for this specific molecule, such as melting point and solubility, are not widely published. However, data from suppliers and properties of the parent compound, isonicotinic acid, provide a solid foundation for its handling and application.
Core Properties
The fundamental identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine-4-carboxylic acid | [13] |
| Synonyms | 2-(2-Propan-2-ylidene)hydrazinyl)isonicotinic acid | [12][13] |
| CAS Number | 1620569-20-1 | [12][14][15] |
| Molecular Formula | C9H11N3O2 | [12][13][15] |
| Molecular Weight | 193.20 g/mol | [12][14][16] |
| Purity (Typical) | ≥95% | [12][14][15] |
| Storage Conditions | Inert atmosphere, 2-8°C | [16] |
| SMILES | CC(=NNC1=NC=CC(=C1)C(=O)O)C | [17] |
| InChI Key | LFMMLZUHQYAYHI-UHFFFAOYSA-N | [13][17] |
Properties of the Parent Scaffold: Isonicotinic Acid
To infer the behavior of the title compound, the properties of its core structure, isonicotinic acid, are instructive.
| Property | Value | Source(s) |
| CAS Number | 55-22-1 | [2] |
| Melting Point | ≥300 °C (sublimes) | [18] |
| Water Solubility | 5.2 g/L (20 °C) | [18] |
| Appearance | White to light yellow crystalline powder | [18] |
The addition of the propan-2-ylidenehydrazinyl group is expected to increase the lipophilicity and decrease the melting point compared to the parent isonicotinic acid.
Safety and Hazard Information
According to supplier safety data, this compound should be handled with care in a laboratory setting.[14][16]
-
GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[14][16]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14][16]
Synthesis and Characterization
While a specific peer-reviewed synthesis for 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid is not detailed in the available literature, its structure suggests a straightforward and logical synthetic pathway based on established chemical reactions for hydrazone formation.
Proposed Synthetic Pathway
The most logical approach involves the condensation of a hydrazine-substituted isonicotinic acid precursor with acetone. This is a classic method for forming hydrazones, valued for its efficiency and often high yields.[11][19] The precursor, 2-hydrazinylisonicotinic acid, would first need to be synthesized or procured.
Caption: Proposed workflow for the synthesis of the title compound.
Representative Experimental Protocol: Synthesis of an Isonicotinoyl Hydrazone
This protocol describes a general, self-validating procedure for synthesizing an isonicotinoyl hydrazone, which can be adapted for the title compound.
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine precursor (1.0 eq) in a suitable alcohol solvent (e.g., ethanol, 10-20 mL per gram of precursor).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution to facilitate the condensation reaction.
-
Ketone Addition: Add the ketone (in this case, acetone, 1.1-1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting hydrazine material indicates reaction completion, typically within 2-6 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.
-
Validation/Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[20][21]
-
FTIR Spectroscopy: To identify key functional groups (e.g., C=N of the hydrazone, C=O of the carboxylic acid).
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[9][22][23]
-
Analytical Characterization Workflow
A robust analytical workflow is critical for validating the synthesis and ensuring the quality of the final compound for research applications.
Caption: Standard analytical workflow for compound characterization.
Biological Context and Applications
The isonicotinoylhydrazone scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets.
Antimycobacterial Potential
Given its structural similarity to isoniazid, a primary area of interest is its potential activity against Mycobacterium tuberculosis. Research on other isonicotinoylhydrazones has shown that they can exhibit potent antimycobacterial activity.[10] Some derivatives even show synergistic effects when combined with standard antituberculous drugs like rifampicin and ethambutol, or activity against isoniazid-resistant strains.[10] The mechanism is often presumed to involve, like isoniazid, the inhibition of mycolic acid synthesis.[8]
Broader Bioactivity
The acylhydrazone moiety (–C(=O)NHN=C–) is a versatile pharmacophore. Compounds containing this group have demonstrated a wide range of biological activities, including:
-
Anticancer: Cytotoxicity against various cancer cell lines.[4][11]
-
Antifungal and Antibacterial: Activity against various fungal and bacterial strains, including resistant ones like MRSA.[3][4]
-
Anti-inflammatory and Antioxidant: Modulating inflammatory pathways and scavenging reactive oxygen species.[4][11]
Application as a Protein Degrader Building Block
The classification of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid as a "Protein Degrader Building Block" is highly significant for modern drug development.[12] This suggests its use in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
This compound, with its heterocyclic structure and carboxylic acid handle, is well-suited to act as a ligand for either the POI or the E3 ligase, connected via a linker to the other binding moiety.
Caption: Role of a building block in a PROTAC molecule.
Conclusion
2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid is a specialized chemical entity with significant potential for researchers in medicinal chemistry and drug discovery. Its foundation in the well-established isonicotinoylhydrazone class suggests a strong likelihood of biological activity, particularly in the antimicrobial and anticancer arenas. The most compelling modern application lies in its utility as a versatile building block for creating sophisticated chemical probes and therapeutics like PROTACs. This guide provides the core chemical knowledge and practical context necessary for scientists to effectively procure, handle, and strategically deploy this compound in their research endeavors.
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